Thalidomide-O-C3-acid
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Description
The compound “4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid” is a derivative of pomalidomide linked with diphenylcarbamide . It’s synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . This compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Synthesis Analysis
The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacts with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form an intermediate compound. This intermediate compound then reacts with 3-ethynylaniline or 4-ethynylaniline to form the final compound .Molecular Structure Analysis
The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS . The yield was 71.92% .Chemical Reactions Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s amenable for linker attachment via reductive amination .Mechanism of Action
Target of Action
The primary target of 4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid is the tumor necrosis factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction .
Mode of Action
4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid interacts with its target, TNF-α, by suppressing pro-angiogenic factors including IL-6, TNFα, VEGF, NF-kB and prostaglandin synthesis . This results in the downregulation of angiogenesis .
Biochemical Pathways
The compound affects the angiogenesis pathway. It downregulates the paracrine production of VEGF and IL-6 by both bone marrow stroma and MM cells, alone or in co-culture . This leads to a decrease in cell growth and reduced expression of the VEGF receptors, neurophilin-1 and FLK-1 .
Pharmacokinetics
Thalidomide exhibits a dose-proportional increase in AUC at doses from 50 to 400 mg . Because of the low solubility of Thalidomide, Cmax is less than proportional to dose, and Tmax is prolonged with increasing dose . Age, sex, and smoking have no effect on the pharmacokinetics of Thalidomide, and the effect of food is minimal .
Result of Action
The molecular and cellular effects of 4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid’s action include the suppression of pro-angiogenic factors and the downregulation of angiogenesis . This leads to a decrease in cell growth and reduced expression of the VEGF receptors, neurophilin-1 and FLK-1 .
Future Directions
The development of small-molecule inhibitors like this compound requires a different approach . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years . Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) inhibitors have received much attention as a possible treatment for cancer . Thus, it’s expected that research in this area will continue to grow.
Properties
IUPAC Name |
4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-12-7-6-10(15(23)18-12)19-16(24)9-3-1-4-11(14(9)17(19)25)26-8-2-5-13(21)22/h1,3-4,10H,2,5-8H2,(H,21,22)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOUORLTYFMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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